Tert-butyl 6-chloro-4-methylpicolinate
Description
Tert-butyl 6-chloro-4-methylpicolinate is a picolinic acid derivative featuring a tert-butyl ester group, a chloro substituent at the 6-position, and a methyl group at the 4-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its steric bulk and electronic properties influence reactivity and stability .
Properties
Molecular Formula |
C11H14ClNO2 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
tert-butyl 6-chloro-4-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H14ClNO2/c1-7-5-8(13-9(12)6-7)10(14)15-11(2,3)4/h5-6H,1-4H3 |
InChI Key |
XWEXAYYYZUHORI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)Cl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-chloro-4-methylpicolinate typically involves the esterification of 6-chloro-4-methylpicolinic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-chloro-4-methylpicolinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Oxidation: Potassium permanganate in aqueous or alkaline conditions is often employed for oxidation reactions.
Major Products Formed
Substitution: Products include 6-azido-4-methylpicolinate or 6-amino-4-methylpicolinate.
Reduction: The major product is 6-chloro-4-methylpicolinyl alcohol.
Oxidation: The primary product is 6-chloro-4-methylpicolinic acid.
Scientific Research Applications
Tert-butyl 6-chloro-4-methylpicolinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting neurological disorders.
Material Science: It is used in the preparation of functional materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of tert-butyl 6-chloro-4-methylpicolinate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active picolinic acid derivative, which can then exert its effects on molecular pathways involved in disease processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Methyl 4-chloro-6-fluoropicolinate (): Features a methyl ester and fluoro substituent.
Ethyl 4-amino-5-fluoropicolinate (): Contains an ethyl ester and amino group.
tert-Butyl-4-hydroxyanisole (BHA) (): A tert-butyl-containing antioxidant with enzyme-inducing properties.
Physicochemical Properties
| Property | Tert-butyl 6-chloro-4-methylpicolinate | Methyl 4-chloro-6-fluoropicolinate | Ethyl 4-amino-5-fluoropicolinate |
|---|---|---|---|
| Molecular Weight | ~229.7 g/mol | ~189.6 g/mol | ~214.6 g/mol |
| Ester Group | tert-butyl (bulky, lipophilic) | methyl (small, less lipophilic) | ethyl (moderate lipophilicity) |
| Substituents | 6-Cl, 4-CH₃ | 6-F, 4-Cl | 5-F, 4-NH₂ |
| Solubility | Low water solubility | Moderate in polar solvents | Higher in polar solvents |
| Stability | Acid-labile ester cleavage | Base-stable | Base-sensitive (amino group) |
- Key Differences: The tert-butyl group increases steric hindrance, slowing hydrolysis compared to methyl/ethyl esters .
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